

Confirming the Absolute Stereochemistry of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: A Comparative Guide

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Compound of Interest

	TRANS-4-
Compound Name:	AMINOTETRAHYDROPYRAN-3-
	OL
Cat. No.:	B1145043

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For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL** is a critical step in ensuring efficacy and safety. This guide provides a comparative overview of key analytical techniques for this purpose, supported by experimental data and detailed protocols.

The trans configuration of 4-aminotetrahydropyran-3-ol gives rise to two enantiomers: (3R,4S) and (3S,4R). Distinguishing between these enantiomers requires specialized analytical methods. This guide compares three powerful techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD) spectroscopy.

Comparative Analysis of Methods

Method	Principle	Sample Requirements	Throughput	Data Interpretation	Key Advantages	Limitations
X-ray Crystallography	Diffraction of X-rays by a single crystal	High-quality single crystal	Low	Direct 3D structure determination	Unambiguous determination of absolute configuration	Crystal growth can be a significant bottleneck
NMR (Mosher's Method)	Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinct NMR chemical shifts	Purified enantiomer or mixture of enantiomers	Moderate	Analysis of chemical shift differences ($\Delta\delta$) between diastereomers	Does not require crystallization	Indirect method; requires successful derivatization and careful spectral analysis
Vibrational Circular Dichroism (VCD)	Differential absorption of left and right circularly polarized infrared light by a chiral molecule	Soluble sample (typically in a non-polar solvent)	High	Comparison of experimental spectrum with quantum chemical predictions	Applicable to a wide range of samples in solution	Requires access to specialized instrumentation and computational resources

Experimental Protocols

X-ray Crystallography

While being the definitive method for determining absolute stereochemistry, obtaining a suitable single crystal of **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL** can be challenging.

Protocol:

- Crystallization: Dissolve the purified enantiomer in a suitable solvent system. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
- Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to generate a final, accurate 3D model of the molecule, from which the absolute stereochemistry can be determined.

NMR Spectroscopy: The Mosher Method

This method involves the derivatization of the alcohol and amine functionalities of **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL** with a chiral reagent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.^[1] The resulting diastereomeric esters exhibit different proton NMR chemical shifts, allowing for the assignment of the absolute configuration.^{[2][3]}

Protocol:

- Derivatization: React the enantiomerically enriched **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL** with both (R)- and (S)-MTPA chloride separately. This will form two diastereomeric MTPA esters. Both the hydroxyl and amino groups can potentially react. Protection of one functionality may be necessary for selective derivatization.

- NMR Analysis: Acquire high-resolution ^1H NMR spectra for both diastereomeric products.
- Data Analysis:
 - Assign the proton signals for each diastereomer.
 - Calculate the chemical shift differences ($\Delta\delta$) for corresponding protons in the two diastereomers ($\Delta\delta = \delta\text{S} - \delta\text{R}$).
 - Protons on one side of the MTPA plane will show a positive $\Delta\delta$, while those on the other side will show a negative $\Delta\delta$.
 - By analyzing the sign of the $\Delta\delta$ values for protons in the tetrahydropyran ring, the absolute configuration of the stereogenic centers can be deduced based on the established Mosher's method model.[4]

Expected ^1H NMR Chemical Shift Data for Mosher's Esters of Amino Alcohols:

Proton	(R)-MTPA Ester (δ , ppm)	(S)-MTPA Ester (δ , ppm)	$\Delta\delta$ ($\delta\text{S} - \delta\text{R}$)
OMe (MTPA)	~3.5-3.7	~3.5-3.7	Variable
Protons near stereocenter	Variable	Variable	Positive or Negative
Phenyl (MTPA)	~7.3-7.6	~7.3-7.6	Variable

Note: The exact chemical shifts will be specific to the derivatized **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL**.

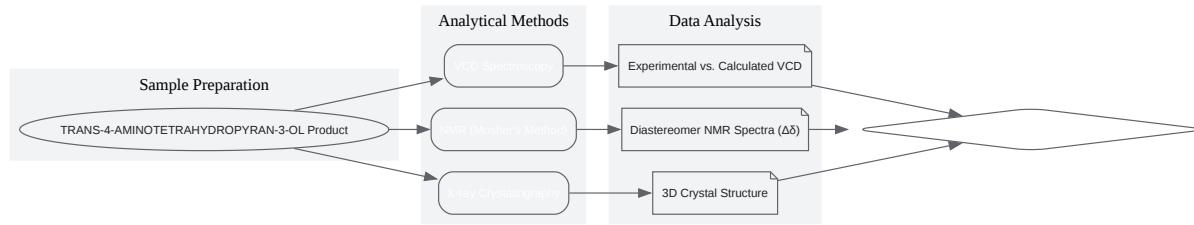
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.[5] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.

Protocol:

- Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl_3) at an appropriate concentration.
- VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
- Quantum Chemical Calculations:
 - Generate 3D structures of both the (3R,4S) and (3S,4R) enantiomers of **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL**.
 - Perform a conformational search to identify the low-energy conformers for each enantiomer.
 - For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).
 - Obtain the Boltzmann-averaged theoretical spectra for each enantiomer.
- Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the experimental sample.

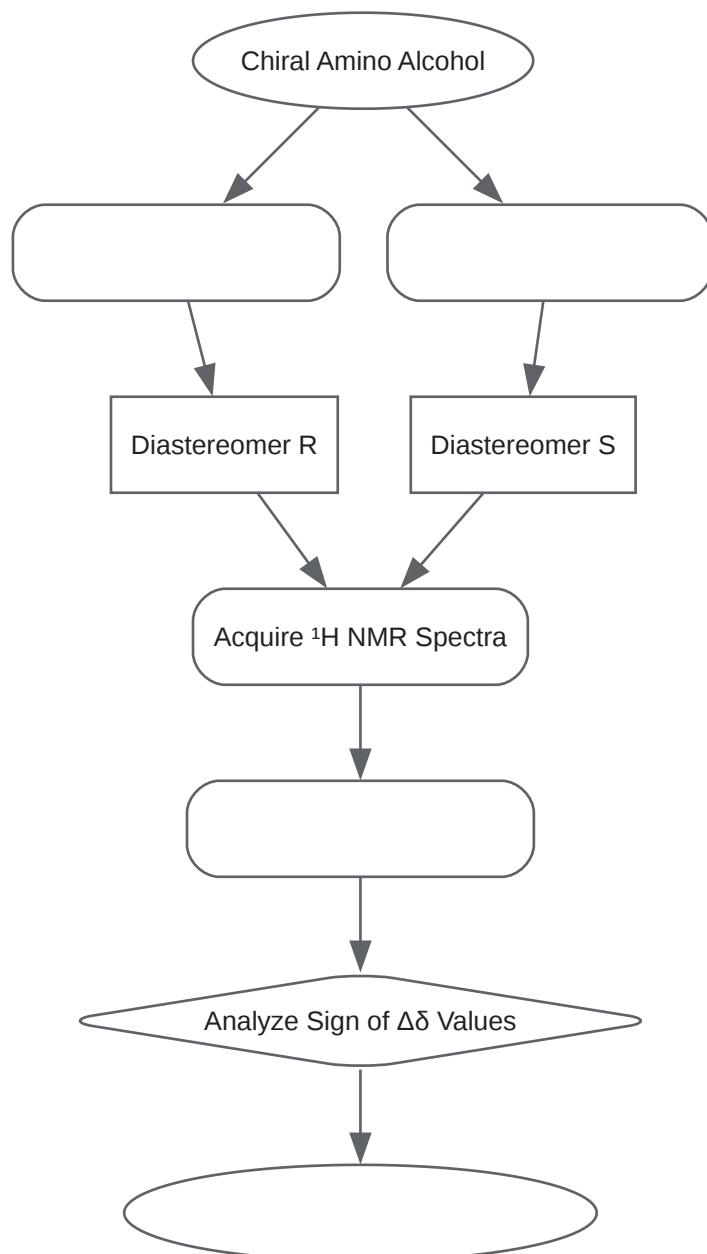
Visualizing the Workflow



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Caption: Workflow for determining the absolute stereochemistry.

Logical Relationships in Mosher's Method



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Caption: Logical flow of the Mosher's method analysis.

Conclusion

The choice of method for determining the absolute stereochemistry of **TRANS-4-AMINOTETRAHYDROPYRAN-3-OL** depends on sample availability, instrumentation, and the desired level of certainty. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. NMR with Mosher's method is a widely accessible and

reliable technique for soluble compounds. VCD spectroscopy offers a powerful alternative for solution-state analysis without the need for derivatization, though it requires specialized equipment and computational expertise. For robust confirmation, employing at least two of these methods is recommended.

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